Benzobarbital

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Benzobarbital can be synthesized from phenobarbital and benzoyl chloride. The reaction typically involves the use of a catalyst such as 4-dimethylaminopyridine (DMAP) and a solvent like benzene. The process includes the addition of triethylamine to facilitate the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves maintaining the reaction mixture at temperatures between 155°C and 170°C for approximately 9 hours. This method ensures a high yield of the desired product .

化学反応の分析

Types of Reactions: Benzobarbital undergoes various chemical reactions, including:

Reduction: This process involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogens like chlorine and bromine, as well as alkylating agents, are commonly employed.

Major Products:

科学的研究の応用

Pharmacokinetics

Benzobarbital exhibits rapid absorption and high bioavailability, sharing pharmacokinetic characteristics with phenobarbital. Its metabolism involves cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, influencing its interactions with other drugs.

Scientific Research Applications

This compound has been extensively studied for its applications in various fields:

| Field | Application |

|---|---|

| Medicine | Used as an anticonvulsant for epilepsy and severe anxiety disorders. |

| Biology | Valuable tool for studying liver enzyme functions due to its enzyme-inducing properties. |

| Chemistry | Serves as a precursor for synthesizing other barbiturate derivatives. |

| Industry | Exploited in drug metabolism studies due to its ability to induce liver enzymes. |

The primary therapeutic use of this compound lies in its anticonvulsant properties. It has shown effectiveness in managing seizures associated with various neurological conditions. A review of case studies indicates that this compound is often used alongside other antiepileptic medications in patients who have not responded well to first-line treatments.

Case Studies

- Case Study 1 : A patient with drug-resistant epilepsy was treated with this compound alongside other GABAergic medications. The combination resulted in a significant reduction in seizure frequency.

- Case Study 2 : In a cohort of children with GNAO1-related neurodevelopmental disorders, this compound was reported as one of the most effective medications for controlling seizures among patients on multiple antiepileptic drugs.

作用機序

Benzobarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA). GABA binds to its receptors, increasing the influx of chloride ions into neurons, making them more negatively charged and less likely to fire. This compound binds to the GABA_A receptor at a distinct site from GABA itself, increasing the efficacy of GABA-induced chloride ion influx.

類似化合物との比較

Phenobarbital: Similar to benzobarbital, phenobarbital is a barbiturate with anticonvulsant properties.

Pentobarbital: Another barbiturate used for sedation and seizure control, pentobarbital has a shorter duration of action compared to this compound.

Uniqueness: this compound’s unique benzoyl group contributes to its distinct pharmacological profile, particularly its enzyme-inducing properties, which are more pronounced than those of phenobarbital .

生物活性

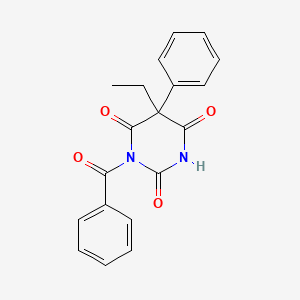

Benzobarbital, also known as Benzonal, is a barbiturate derivative with significant biological activity, primarily functioning as an anticonvulsant. This compound is characterized by its unique chemical structure, which includes a benzoyl group and a diazinane ring. The molecular formula for this compound is with a molecular weight of 336.3 g/mol.

The primary mechanism through which this compound exerts its biological effects is via interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically, it acts as an agonist at the GABA receptor, enhancing the action of GABA, which leads to increased inhibitory neurotransmission. This results in decreased neuronal excitability and effective seizure control .

Interaction with GABA Receptors

- Agonistic Effect : this compound increases the duration of chloride ion channel opening when GABA binds to its receptor.

- Resulting Effects : This action leads to sedative and anticonvulsant properties, making it useful in managing conditions like epilepsy.

Pharmacokinetics

This compound exhibits rapid absorption and high bioavailability, similar to other barbiturates like phenobarbital. Its pharmacokinetic profile suggests that it can be effectively utilized in clinical settings for managing seizures .

Biological Activity and Therapeutic Uses

This compound's primary therapeutic use lies in its anticonvulsant properties. It is particularly effective for patients experiencing seizures due to various neurological conditions. A review of case studies indicates that this compound has been used alongside other antiepileptic medications, often in patients who have not responded well to first-line treatments .

Case Studies

- Case Study 1 : A patient with drug-resistant epilepsy was treated with this compound alongside other GABAergic medications. The combination resulted in a significant reduction in seizure frequency.

- Case Study 2 : In a cohort of children with GNAO1-related neurodevelopmental disorders, this compound was reported as one of the most helpful medications for controlling seizures among patients who were on multiple antiepileptic drugs .

Comparative Analysis with Other Barbiturates

This compound shares similarities with other barbiturates but has distinct properties that make it unique. Below is a comparison table highlighting key differences:

| Property | This compound | Phenobarbital | Secobarbital |

|---|---|---|---|

| Molecular Formula | CHNO | CHNO | CHNO |

| Primary Use | Anticonvulsant | Anticonvulsant | Sedative |

| Mechanism | GABA Agonist | GABA Agonist | GABA Agonist |

| Duration of Action | Intermediate | Long-acting | Short-acting |

Safety and Drug Interactions

While this compound is effective, it also presents potential risks associated with long-term use, including negative impacts on bone metabolism and interactions with other medications. Understanding these interactions is crucial for safe prescribing practices .

Notable Interactions

- GABAergic Medications : Increased risk of sedation when combined with benzodiazepines.

- Antiepileptic Drugs (AEDs) : Careful monitoring required when used alongside other AEDs due to potential additive effects on CNS depression.

特性

IUPAC Name |

1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOWPJIFTHVQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046138 | |

| Record name | Benzobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744-80-9 | |

| Record name | Benzonal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzobarbital [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNJ78BD0AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。